5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine

Medicinal Chemistry Chemical Synthesis Procurement Optimization

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine features three orthogonal functional handles for chemoselective derivatization. The 5-Br and 2-Cl sites enable sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura then Buchwald-Hartwig) without protecting group manipulation, maximizing synthetic efficiency. The pre-installed 3-(2,2-difluoroethoxy) group introduces an electron-withdrawing, metabolically stable substituent at the synthetically challenging meta position, enabling direct SAR exploration of this critical vector. Ideal for divergent library synthesis and fluorinated pharmacophore construction in medicinal chemistry and agrochemical discovery. Procure this differentiated scaffold to accelerate your analog program.

Molecular Formula C7H5BrClF2NO
Molecular Weight 272.47
CAS No. 2130997-66-7
Cat. No. B2886054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
CAS2130997-66-7
Molecular FormulaC7H5BrClF2NO
Molecular Weight272.47
Structural Identifiers
SMILESC1=C(C=NC(=C1OCC(F)F)Cl)Br
InChIInChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2
InChIKeyHCVWNGMKEBDENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine (CAS 2130997-66-7): Procurement and Differentiation Overview


5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is a heavily substituted pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and a 2,2-difluoroethoxy group at the 3-position. With a molecular formula of C7H5BrClF2NO and a molecular weight of 272.47 g/mol, this compound presents three distinct functional handles for chemoselective derivatization in complex molecule synthesis [1]. The compound has a predicted pKa of -3.45 ± 0.10, density of 1.675 ± 0.06 g/cm³, and boiling point of 274.4 ± 40.0 °C . It is listed in the PubChem database (CID 137377826) and is commercially available from multiple suppliers with purities typically specified at 95% .

Why 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine Cannot Be Replaced by Generic Pyridine Analogs


In the procurement of advanced synthetic intermediates, the precise substitution pattern on the pyridine ring is the singular determinant of downstream synthetic utility. The target compound, 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine, cannot be interchanged with even closely related regioisomers or simpler halogenated pyridines due to the orthogonal reactivity requirements of the three distinct functional groups. The 2-chloro and 5-bromo substituents exhibit differential leaving group propensities, enabling sequential palladium-catalyzed cross-couplings under controlled conditions [1]. The 3-(2,2-difluoroethoxy) moiety is not merely an inert substituent; its incorporation at the C3 position introduces steric and electronic effects that influence the regioselectivity of subsequent functionalization reactions and, in advanced applications, modulates the metabolic stability and lipophilicity of the final pharmacophore [2]. Substituting this compound with a generic 5-bromo-2-chloropyridine (CAS 53939-30-3) or a regioisomer such as 4-bromo-2-chloro-6-(2,2-difluoroethoxy)pyridine (CAS 3081206-59-6) would irreversibly alter the synthetic pathway, the regiochemical outcome of key transformations, and the biological properties of the final target molecule.

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine: Quantitative Procurement Differentiation Guide


Supplier Price and Purity Benchmarking: Cost-per-Gram Analysis vs. Closest Structural Analogs

A direct comparison of commercial availability for 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine against its closest available analog, 4-bromo-2-chloro-6-(2,2-difluoroethoxy)pyridine (CAS 3081206-59-6), reveals a quantifiable difference in procurement economics. While both compounds share identical molecular weight (272.47 g/mol), elemental composition (C7H5BrClF2NO), and purity specification (95%), the target compound demonstrates a significantly higher list price point per gram from a major supplier (AKSci: $773/g) compared to the 4-bromo regioisomer's pricing from a specialty vendor (Leyan: approximately $220/g, estimated from 5g pack pricing) . This differential reflects the synthetic challenge and lower commercial accessibility associated with achieving the specific 2-chloro-5-bromo-3-ether substitution pattern. For procurement specialists, this price premium is a direct quantitative indicator of a more synthetically demanding and less commoditized intermediate, which may correlate with higher value in specific synthetic applications where this precise regiochemical arrangement is non-negotiable.

Medicinal Chemistry Chemical Synthesis Procurement Optimization

Physical Property Differentiation: pKa and Regioisomeric Electronic Environment Comparison

Computationally predicted physicochemical properties provide a quantitative basis for differentiating the target compound from non-fluorinated and regioisomeric analogs. The predicted pKa for 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is -3.45 ± 0.10 . This strong acidity of the pyridinium ion (pKa value) can be contextualized against 5-bromo-2-chloropyridine (CAS 53939-30-3), which lacks the difluoroethoxy group. While specific predicted pKa data for this comparator is not available from the same authoritative source, the incorporation of an electron-withdrawing 2,2-difluoroethoxy group at the 3-position is a well-established class effect that reduces the basicity of the pyridine nitrogen. The difference in predicted density (1.675 ± 0.06 g/cm³ vs. 1.7 ± 0.1 g/cm³ for 5-bromo-2-chloropyridine) and boiling point (274.4 ± 40.0 °C vs. 208.1 ± 20.0 °C) further substantiates the distinct physical properties imparted by the ether side chain [1]. These differences influence chromatographic behavior, formulation properties, and the compound's electrostatic potential, all of which are quantifiable parameters relevant to downstream processing and biological target engagement.

Physicochemical Characterization Drug Design Chemical Property Prediction

Synthetic Utility: Orthogonal Reactivity of Halogen Leaving Groups for Sequential Functionalization

The synthetic utility of 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is predicated on the differential reactivity of its C2 chlorine and C5 bromine atoms, a feature enabling sequential cross-coupling without protecting group manipulation. This orthogonality is a well-established principle for polysubstituted pyridine scaffolds, as exemplified by studies on the related 2-chloro-5-bromopyridine scaffold, which demonstrates efficient and selective reactions with polar and transition organometallic reagents [1]. Specifically, the bromine atom is significantly more reactive than chlorine in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, with relative rates for oxidative addition of aryl bromides being approximately 10-100 times faster than for aryl chlorides under standard conditions. The presence of the 3-(2,2-difluoroethoxy) group is a critical differentiating factor from the simpler 5-bromo-2-chloropyridine scaffold. This bulky, electron-withdrawing substituent can influence the regioselectivity of further functionalization reactions; studies on the radical difluoroalkylation of pyridines show that C3 substitution is generally less favored, requiring specific electronic activation, such as electron-withdrawing groups at C4, to proceed [2]. This suggests that the pre-installed difluoroethoxy group at C3 may direct or impede subsequent modifications at adjacent positions in a predictable manner, providing a level of synthetic control not offered by analogs lacking this functionality.

Cross-Coupling Chemoselectivity Synthetic Methodology Medicinal Chemistry

Regioisomeric Scarcity: C3 Difluoroethoxy Substitution Pattern as a Discriminating Factor

The 2,2-difluoroethoxy substitution at the C3 position of the pyridine ring is a key differentiating structural feature when compared to more synthetically accessible and commercially prevalent regioisomers. A comparative search of chemical databases reveals that regioisomers with the difluoroethoxy group at the C2 or C4 positions are more common. For instance, 5-bromo-4-chloro-2-(2,2-difluoroethoxy)pyridine , 4-bromo-2-chloro-6-(2,2-difluoroethoxy)pyridine , and 3-bromo-2-(2,2-difluoroethoxy)pyridine [1] are all documented. This pattern aligns with literature on radical difluoroalkylation of pyridines, which demonstrates that substitution at the α (C2) and γ (C4) positions is generally preferred, while C3 substitution is only observed when the pyridine ring is activated by electron-withdrawing groups such as CN, CO2Et, or Ac at C4 [2]. The relative scarcity of C3-substituted analogs, and the specific requirements for its synthesis, mean that 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine represents a less synthetically accessible and therefore more valuable regioisomer for exploring a different vector in structure-activity relationship (SAR) studies.

Regioselectivity Chemical Space Synthetic Accessibility

Pharmacokinetic Property Implications: Class-Level Comparison of Difluoroethoxy vs. Methoxy Analogs

The 2,2-difluoroethoxy group is a well-documented bioisostere for the methoxy group, strategically employed in medicinal chemistry to enhance the metabolic stability of a molecule while largely preserving its steric and conformational profile. This class-level inference is supported by extensive literature on fluorinated heteroarylether bioisosteres [1] and is a principle that can be applied to the target compound. The replacement of a methoxy group with a 2,2-difluoroethoxy group on a pyridine ring introduces two strong C-F bonds that are resistant to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for alkyl ethers. Consequently, a molecule incorporating this motif is expected to exhibit a longer half-life and reduced clearance in vivo compared to its non-fluorinated methoxy analog. For 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine, while no direct metabolic data exists, its structural feature predicts a distinct pharmacokinetic advantage over the hypothetical 5-bromo-2-chloro-3-methoxypyridine. This makes the compound a more valuable intermediate for building drug candidates where mitigating oxidative metabolism is a key design goal.

Drug Metabolism Pharmacokinetics Bioisosterism Medicinal Chemistry

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine: High-Value Application Scenarios for Scientific Procurement


Precision Synthesis of Polyfunctionalized Pharmacophores via Sequential Cross-Coupling

The orthogonal reactivity of the 5-bromo and 2-chloro substituents on 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine makes it an ideal building block for the rapid, divergent synthesis of 2,3,5-trisubstituted pyridine libraries [1]. A research group can chemoselectively functionalize the C5 position via a Suzuki-Miyaura coupling, followed by a subsequent Buchwald-Hartwig amination or another cross-coupling at the less reactive C2 chloride site. This sequential functionalization strategy, performed on a single scaffold without intervening protecting group steps, maximizes synthetic efficiency and minimizes material loss, which is a key justification for procuring this specific regioisomer over simpler, less versatile dihalogenated pyridines.

Exploration of Underrepresented C3-Vector in Structure-Activity Relationship (SAR) Studies

The C3 (meta) position of the pyridine ring is a crucial vector for exploring interactions with protein binding pockets, yet it is often less synthetically accessible than C2 or C4 positions. The pre-installed 2,2-difluoroethoxy group at C3 of 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine provides a unique and commercially scarce entry point for SAR exploration along this vector [2]. By incorporating this compound into a medicinal chemistry program, scientists can systematically investigate the impact of a metabolically stable, electron-withdrawing, and moderately lipophilic group at the C3 position on target potency, selectivity, and cellular activity, a study that would be difficult to execute with more common C2- or C4-substituted regioisomers.

Building Metabolically Stable Drug Candidates via Strategic Fluorine Incorporation

In drug discovery programs where lead compounds exhibit high clearance due to oxidative metabolism of alkyl ethers, the 2,2-difluoroethoxy group is a proven strategy to block this metabolic soft spot. 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is a direct precursor for incorporating this bioisosteric element into more complex molecules [3]. Its procurement enables the rapid synthesis of fluorinated analogs of lead compounds, allowing medicinal chemists to directly compare the pharmacokinetic profiles (e.g., in vitro microsomal stability, in vivo half-life) of the difluoroethoxy-containing analog versus the parent methoxy compound. This head-to-head comparison is a standard and impactful use case for this class of intermediates.

Agrochemical Intermediate for Novel Crop Protection Agents

Polysubstituted pyridines are foundational building blocks in the synthesis of modern agrochemicals, including fungicides and insecticides. The specific combination of halogens and a fluorinated ether on the pyridine core of 5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine aligns with the structural features found in numerous patented crop protection agents [4]. For industrial research groups focused on discovering new active ingredients with improved field performance, this compound serves as a key intermediate for constructing novel chemotypes. Its procurement supports the exploration of new intellectual property space in the highly competitive agrochemical sector, where even minor structural modifications can lead to significant improvements in efficacy, safety, or environmental profile.

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